Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

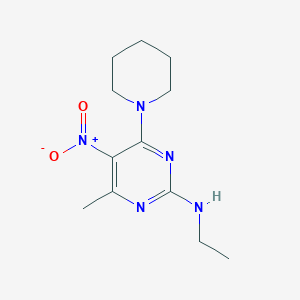

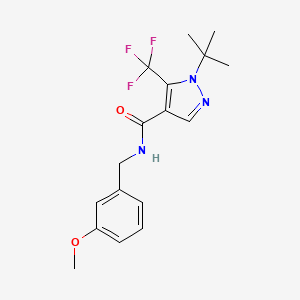

The compound "Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate" is a complex molecule that likely contains a benzothiazole core, which is a common structure in various chemical compounds with potential biological activity. The molecule also features a thiophene moiety, which is a sulfur-containing five-membered ring, and a methoxyethyl group, suggesting the presence of ether linkages. This compound may be related to the class of molecules that exhibit chemotherapeutic properties or could be used as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported in the literature. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives involves the determination of structures by FTIR, (1)H NMR, and mass spectroscopy . Similarly, the synthesis of benzothiazole and benzimidazole derivatives can be achieved through Brønsted acid-catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry . These techniques allow for the identification of functional groups, the confirmation of molecular connectivity, and the determination of the compound's purity. The presence of a thiophene ring and a benzothiazole moiety in the compound suggests a conjugated system that could be analyzed using these methods.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can react with hydrazine and phenylhydrazine to form pyrazolone derivatives . They can also participate in substitution reactions, as seen with benzo[b]thiophen derivatives, which undergo bromination, nitration, and other electrophilic substitution reactions . The specific reactivity of "this compound" would depend on the substituents present on the thiophene and benzothiazole rings.

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis of Heterocyclic Compounds

Research demonstrates the compound's utility in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science. A study by Mahata et al. (2003) outlines the use of related compounds for the regiospecific synthesis of heterocycles like pyrazoles, isoxazoles, pyrimidines, and pyridines with masked or unmasked aldehyde functionality. This showcases its potential in creating complex molecules for various applications (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Anti-Inflammatory Activity

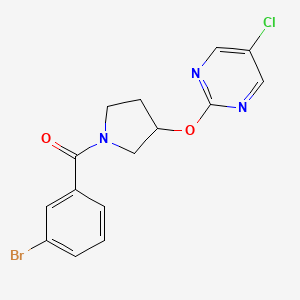

Another aspect of the compound's application is in synthesizing molecules with anti-inflammatory properties. Tozkoparan et al. (1998) synthesized and tested novel thiazolo[3,2‐a]pyrimidines for anti-inflammatory activity, showing that structurally related compounds can be potent in treating inflammation (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).

Antimicrobial Activity

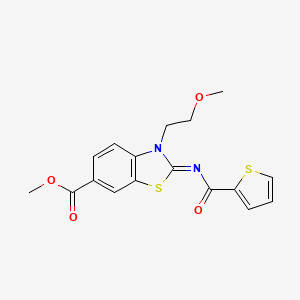

Badne et al. (2011) explored the antimicrobial potential of derivatives of benzothiazole and pyrimido[2,1-b][1,3]benzothiazole, indicating the compound's relevance in developing new antimicrobial agents. This emphasizes its significance in addressing antibiotic resistance and finding new therapeutic agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Photovoltaic Applications

The compound's derivatives also find applications in the field of renewable energy. Helgesen et al. (2010) investigated polymers derived from thiophene and benzothiadiazole units for use in polymer photovoltaic devices. The research highlights its potential in enhancing the efficiency of solar cells, a critical aspect of sustainable energy solutions (Helgesen, Bjerring, Nielsen, & Krebs, 2010).

Crystallographic Studies

The structural elucidation of compounds related to "Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate" also forms a significant area of research. Arshad et al. (2013) conducted crystallographic studies to understand the dehydration phenomena in similar compounds, contributing to the field of materials science and offering insights into the properties of these molecules (Arshad, Şahin, Zia-ur-Rehman, Shafiq, Khan, Asiri, Khan, & Alamry, 2013).

特性

IUPAC Name |

methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-22-8-7-19-12-6-5-11(16(21)23-2)10-14(12)25-17(19)18-15(20)13-4-3-9-24-13/h3-6,9-10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWYIFILYUWHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)

![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)

![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B3013866.png)

![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)